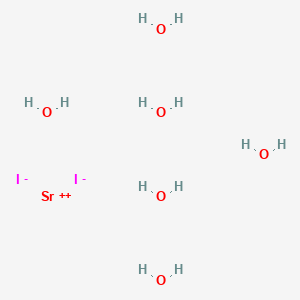

Strontium iodide, hexahydrate

Description

Contextualization of Alkaline Earth Metal Hydrates in Materials Science

Alkaline earth metal hydrates are a class of inorganic compounds that have garnered significant interest in materials science. These materials are characterized by the presence of water molecules integrated into their crystalline structures. This hydration significantly influences their physical and chemical properties. In materials science, these hydrates are explored for a variety of applications, including energy storage and as precursors for the synthesis of other advanced materials. acs.orgacs.org For instance, the study of alkaline earth metal hydrides, such as those of magnesium, calcium, and barium, is crucial for developing solid-state hydrogen storage solutions. tennessee.eduornl.gov The arrangement and bonding of water molecules within the crystal lattice can affect properties like thermal stability and ionic conductivity, making these compounds a rich area for research and development. tennessee.eduornl.gov

Significance of Strontium Compounds in Advanced Materials Research

Strontium, an alkaline earth metal, and its compounds are integral to various advanced materials and technologies. samaterials.com Strontium compounds are known for producing the brilliant red colors in pyrotechnics and are also used in the manufacturing of ferrite (B1171679) magnets and ceramics. samaterials.comchalmers.se In the realm of advanced materials, strontium is being investigated for its potential in developing high-capacity lithium-ion batteries and for its catalytic properties that could enhance chemical reactions in industrial processes. earth-site.co.uk Furthermore, strontium compounds are used to improve the optical properties and durability of glass and to enhance the thermal stability of ceramics. samaterials.comearth-site.co.uk The diverse applications of strontium compounds underscore their importance in the ongoing development of new and improved materials. noahchemicals.com

Overview of Strontium Iodide Hexahydrate as a Research Subject

Strontium iodide hexahydrate (SrI₂·6H₂O) is a specific hydrated inorganic compound that has attracted attention for its unique characteristics. ontosight.ai It is a white, crystalline solid that is highly soluble in water. ontosight.aiamericanelements.com This compound serves as a source of strontium ions and is noted for its hygroscopic nature, meaning it readily absorbs moisture from the air. wikipedia.orgchemicalbook.com Research into strontium iodide hexahydrate is driven by its applications in various scientific and technological fields. ontosight.ai Notably, when doped with europium, it becomes an excellent scintillation material for gamma-ray detection, with performance exceeding some traditional materials. wikipedia.orgfuncmater.com Its properties make it a valuable subject of study in materials science, particularly for applications in radiation detection and as a precursor in the synthesis of other specialized materials. chemimpex.com

Physicochemical Properties of Strontium Iodide Hexahydrate

Strontium iodide hexahydrate is a compound with distinct physical and chemical characteristics. It presents as white to yellowish hexagonal crystals and is known to be hygroscopic, readily absorbing moisture from the atmosphere. americanelements.com

Table 1: Physical Properties of Strontium Iodide Hexahydrate

| Property | Value |

| Molecular Formula | SrI₂·6H₂O |

| Molecular Weight | 449.52 g/mol |

| Appearance | White-Yellow Hexagonal Crystals |

| Melting Point | Decomposes at 90 °C |

| Density | 2.67 g/cm³ or 4.40 g/cm³ |

| Solubility in Water | Very Soluble |

| Solubility in Ethanol | Soluble |

Note: There are conflicting reports regarding the density of strontium iodide hexahydrate. The value of 2.67 g/cm³ is also reported. chemimpex.com The anhydrous form has a significantly higher melting point, ranging from 507 to 645 °C. americanelements.com

The compound is highly soluble in water and also dissolves in ethanol. americanelements.com Its hygroscopic nature necessitates storage in a dry environment to prevent deliquescence, where it absorbs enough atmospheric moisture to dissolve.

Synthesis and Crystal Growth

The primary method for synthesizing strontium iodide involves the reaction of a strontium salt with hydroiodic acid. wikipedia.org A common laboratory-scale synthesis starts with strontium carbonate (SrCO₃) or strontium hydroxide (B78521) (Sr(OH)₂) which is then neutralized with hydroiodic acid (HI). wikipedia.org

The reaction with strontium carbonate is as follows: SrCO₃ + 2HI → SrI₂ + H₂O + CO₂ wikipedia.org

Following the reaction, the resulting solution is typically concentrated by heating and then cooled to allow for the crystallization of strontium iodide hexahydrate. google.comguidechem.com The crystals can then be separated from the remaining solution by filtration. google.com

For producing high-purity anhydrous strontium iodide, a multi-step process is often employed. This can involve the initial formation of the hexahydrate, followed by a controlled dehydration process under vacuum at elevated temperatures to remove the water of crystallization. google.com

Applications in Materials Science

The unique properties of strontium iodide, particularly when doped, make it a valuable material in specialized applications.

Scintillation Detectors

One of the most significant applications of strontium iodide is in the fabrication of scintillation detectors for gamma-ray spectroscopy. wikipedia.orgfuncmater.com When doped with europium (SrI₂:Eu²⁺), the material exhibits a very high light yield, meaning it produces a large number of photons when it absorbs gamma radiation. funcmater.comcern.ch This high light output, combined with excellent energy resolution, allows for the precise detection and identification of gamma-ray sources. cern.ch These properties make europium-doped strontium iodide a superior alternative to more traditional scintillator materials like sodium iodide (NaI) and lanthanum bromide (LaBr₃:Ce³⁺). wikipedia.orgfuncmater.com

Luminescent Materials

Strontium iodide hexahydrate is also utilized in the synthesis of luminescent materials. chemimpex.com These materials are essential components in various display technologies, including light-emitting diodes (LEDs) and phosphors. chemimpex.com The ability of strontium compounds to emit light when excited makes them suitable for these applications. chemimpex.com

Properties

IUPAC Name |

strontium;diiodide;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKVCUKHWRPWMA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Sr+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12I2O6Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10999092 | |

| Record name | Strontium iodide--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-40-1 | |

| Record name | Strontium iodide, hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium iodide--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | strontium diiodide hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Preparation Methodologies

Aqueous Solution-Based Crystallization and Growth of Strontium Iodide Hexahydrate

The most common laboratory and industrial synthesis of strontium iodide hexahydrate involves the reaction of a strontium salt with hydroiodic acid in an aqueous solution, followed by controlled crystallization. wikipedia.org Strontium carbonate (SrCO₃) or strontium hydroxide (B78521) (Sr(OH)₂) are typically used as the strontium source. The reaction with hydroiodic acid (HI) proceeds as follows:

SrCO₃ + 2HI → SrI₂ + H₂O + CO₂ wikipedia.org

This process yields an aqueous solution of strontium iodide, from which the hexahydrate form (SrI₂·6H₂O) can be precipitated. smolecule.com This hydrated salt is often the direct precursor for producing the anhydrous strontium iodide required for advanced applications. google.com

The formation of strontium iodide hexahydrate crystals is highly dependent on specific process parameters. After the initial reaction, the solution is typically heated and concentrated. guidechem.com Research indicates that concentrating the solution to approximately 300–320 grams of strontium iodide per 100 grams of solution is an effective step before precipitation. google.com

A critical parameter is temperature control. To induce crystallization, the concentrated solution is rapidly cooled to a temperature range of 0–4°C. google.com This quick cooling promotes the precipitation of flaky hexahydrate crystals. google.comguidechem.com The resulting crystals are then separated from the mother liquor, often through vacuum filtration. guidechem.com

| Parameter | Optimized Value/Range | Purpose | Source |

| Concentration | ~300-320 g SrI₂ / 100 g solution | Achieve supersaturation for precipitation | google.com |

| Cooling Temperature | 0–4°C | Induce rapid crystallization of the hexahydrate form | google.com |

| Cooling Method | Rapid cooling (e.g., in an ice bath) | Promote formation of flaky crystals | google.comguidechem.com |

| Separation | Vacuum filtration | Isolate crystals from the mother liquor | guidechem.com |

Control of pH is crucial throughout the synthesis process to ensure the purity and stability of the final product. During the initial reaction of strontium carbonate with hydroiodic acid, the pH is carefully monitored and the acid is added until a pH of approximately 5.5 is reached, indicating complete neutralization. guidechem.com

After the initial reaction, the pH of the strontium iodide solution is deliberately adjusted to a range of 7 to 9. google.com This is typically achieved by adding a small amount of ammonia (B1221849) water. guidechem.com This step is vital for neutralizing any excess hydroiodic acid and precipitating potential impurities, thereby purifying the solution before the crystallization stage. guidechem.com Maintaining the correct pH helps prevent the degradation of the product quality by avoiding the presence of excess acid or free iodine.

Techniques for Anhydrous and Doped Strontium Iodide Single Crystal Growth (referencing hexahydrate as precursor/related)

High-purity anhydrous strontium iodide, often doped with activators like europium (Eu), is a leading material for gamma-ray scintillation detectors. wikipedia.org The synthesis of these high-quality single crystals begins with ultra-pure anhydrous SrI₂, which is typically prepared by dehydrating the purified strontium iodide hexahydrate precursor. google.com The hexahydrate is first heated in stages under an inert atmosphere or vacuum to remove the water of crystallization. google.comguidechem.com This dehydration process is a critical link between the aqueous synthesis of the hexahydrate and the high-temperature melt growth of the anhydrous crystal.

The Vertical Bridgman technique is a widely adopted and reliable method for growing large, high-quality single crystals of both undoped and europium-doped strontium iodide (SrI₂:Eu²⁺). wikipedia.orgvcu.edu In this process, the high-purity anhydrous strontium iodide starting material is loaded into a sealed silica (B1680970) ampoule, often under vacuum, to prevent contamination and moisture exposure. st-andrews.ac.ukunt.edu

The ampoule is heated in a furnace to a temperature above the melting point of SrI₂ (507–645°C) to create a uniform melt. wikipedia.orgvcu.edu It is then slowly lowered through a controlled temperature gradient. unt.edumdpi.com Solidification begins at the cooler, often conical, tip of the ampoule, which promotes the growth of a single crystal. unt.edu The entire ingot solidifies as the ampoule continues its slow descent. unt.edu Growth rates are carefully controlled, typically in the range of 5 to 30 mm/day, to ensure high crystal quality. st-andrews.ac.ukresearchgate.net This method has been successfully commercialized for producing large-diameter SrI₂ crystals. wikipedia.org

| Parameter | Description | Significance | Source |

| Technique | Vertical Bridgman | Enables reliable growth of large, high-quality single crystals. | wikipedia.org |

| Starting Material | High-purity anhydrous SrI₂ (often Eu-doped) | Purity is essential for scintillation performance; derived from hexahydrate. | google.comst-andrews.ac.uk |

| Atmosphere | Evacuated silica ampoules (~10⁻³ Torr) | Prevents moisture and oxygen contamination. | unt.edu |

| Growth Rate | 5-30 mm/day | Slow, controlled rate is crucial for crystalline perfection. | st-andrews.ac.ukresearchgate.net |

| Temperature Gradient | ~25°C/cm | Drives the directional solidification process. | unt.edu |

A specific technique applied to SrI₂:Eu²⁺ is "melt aging," where the molten material is held at a high temperature for an extended period (e.g., 24 to 72 hours) before the growth process begins. researchgate.net This pre-growth treatment has been shown to improve the stoichiometric composition of the final crystal. researchgate.net Such defect engineering leads to a simultaneous improvement in the scintillator's light yield, energy resolution, and decay time, demonstrating the importance of both pre- and post-growth thermal treatments in optimizing crystal performance. researchgate.net

Purification Strategies for High-Purity Strontium Iodide Compounds

Achieving high purity is arguably the most critical and challenging aspect of preparing strontium iodide for applications like scintillation detectors. vcu.eduhamptonresearch.com The process begins with starting materials of the highest possible purity (e.g., 99.99% strontium carbonate). guidechem.com The purification strategy involves several distinct steps:

Reaction and Impurity Precipitation: After the initial reaction, the pH of the SrI₂ solution is adjusted to the 7-9 range to precipitate unwanted impurities, which are then removed by filtration. google.com If free iodine forms during heating, it can be reduced with agents like aqueous hydrogen sulfide.

Recrystallization: To further enhance purity, the filtered strontium iodide hexahydrate crystals are re-dissolved in deionized water to create a new, purified solution. google.comguidechem.com This solution is then cooled again to recrystallize the SrI₂·6H₂O, leaving more impurities behind in the mother liquor.

Controlled Dehydration: The purified hexahydrate crystals serve as the precursor to the anhydrous form. Dehydration must be performed carefully to avoid the formation of oxides or the trapping of water. google.com A two-stage process is often used: a first step involves heating at 150-200°C in an inert gas flow (like argon or nitrogen) to remove most of the water, followed by a second, higher-temperature step (350-450°C) under vacuum to remove the final traces of crystal water. google.com The addition of ammonium (B1175870) iodide during dehydration can also help stabilize the material and facilitate the conversion to its anhydrous form.

These rigorous purification and dehydration steps are essential to produce the ultra-pure anhydrous strontium iodide needed for growing high-performance single crystals. guidechem.com

Investigation of Reaction Kinetics in Strontium Iodide Synthesis Processes

The synthesis of strontium iodide, particularly its hexahydrate form, is most commonly achieved through the reaction of strontium carbonate with hydroiodic acid. The balanced chemical equation for this reaction is:

SrCO₃ + 2HI → SrI₂ + H₂O + CO₂ webqc.org

This reaction involves a solid reactant (strontium carbonate) and a liquid reactant (hydroiodic acid), resulting in the formation of aqueous strontium iodide, water, and carbon dioxide gas. The evolution of carbon dioxide gas is a key indicator that the reaction is proceeding.

While specific, detailed research findings and quantitative data on the reaction kinetics for the synthesis of strontium iodide hexahydrate are not extensively available in the public domain, the rate of this chemical reaction can be understood through the principles of chemical kinetics. The rate of reaction is influenced by several key factors:

Concentration of Reactants: An increase in the concentration of the hydroiodic acid will generally lead to a faster reaction rate. This is because a higher concentration of reactant particles increases the frequency of collisions between the reacting species.

Temperature: As with most chemical reactions, increasing the temperature will increase the rate of reaction. Higher temperatures provide the reactant molecules with greater kinetic energy, leading to more frequent and more energetic collisions, which increases the likelihood of successful, reaction-inducing collisions.

Surface Area of Strontium Carbonate: Since strontium carbonate is a solid reactant, its surface area plays a critical role in the reaction rate. Increasing the surface area, for instance by using a fine powder instead of larger crystals, exposes more of the strontium carbonate to the hydroiodic acid, thereby increasing the rate of reaction.

Stirring/Agitation: In a heterogeneous reaction system like this, adequate stirring is crucial. Agitation ensures that the reactants are well-mixed, preventing the depletion of the acid near the surface of the carbonate and removing the products from the reaction interface. This maintains a high effective concentration of reactants at the reaction sites.

A general representation of the factors affecting the reaction rate is provided in the table below.

Table 1: Factors Influencing the Rate of Strontium Iodide Synthesis

| Factor | Effect on Reaction Rate | Rationale |

| Concentration of HI | Increases with higher concentration | More reactant particles per unit volume lead to more frequent collisions. |

| Temperature | Increases with higher temperature | Particles have higher kinetic energy, resulting in more frequent and energetic collisions. |

| Surface Area of SrCO₃ | Increases with greater surface area | More sites are available for the reaction to occur. |

| Agitation | Increases with effective stirring | Enhances contact between reactants and removes products from the reaction surface. |

Although specific kinetic data such as reaction order, rate constants, and activation energy for the synthesis of strontium iodide are not readily found in the reviewed literature, studies on analogous reactions, such as the reaction of strontium carbonate with other acids like nitric acid or hydrochloric acid, confirm that the rate is dependent on these same factors. For instance, investigations into the reaction of strontium carbonate with dilute nitric acid show a loss in mass over time due to the escape of carbon dioxide, a measure that is directly related to the reaction rate. webqc.org

Structural Elucidation and Crystallographic Studies

Crystal Structure Determination Methodologies

A variety of diffraction techniques are utilized to elucidate the crystal structure of strontium iodide hexahydrate, each providing unique insights into its atomic arrangement.

Single crystal X-ray diffraction (SC-XRD) stands as a primary method for the precise determination of the atomic arrangement in crystalline materials like strontium iodide hexahydrate. uhu-ciqso.esuol.de This technique involves irradiating a single, well-formed crystal with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then analyzed to determine unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.esuol.de

For strontium iodide hexahydrate, SC-XRD analysis reveals detailed information about the coordination of the strontium cation by water molecules and iodide anions. For instance, in a study of a metal-organic framework synthesized using SrI₂·6H₂O, the coordination environment around the Sr²⁺ cation was characterized, showing its interaction with fructose (B13574) molecules. au.dk The technique is capable of resolving complex structures, including those with multiple components in the asymmetric unit. au.dk The quality of the data and the resulting structural model are highly dependent on the quality of the single crystal used. uhu-ciqso.es

Table 1: Crystallographic Data for a Strontium-Fructose Complex Derived from SrI₂·6H₂O

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.8592 (4) |

| b (Å) | 12.9355 (5) |

| c (Å) | 9.9504 (3) |

| β (°) | 92.803 (4) |

| Data sourced from a study on a strontium-fructose complex synthesized using strontium iodide hexahydrate. au.dk |

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the determination of structural properties from a polycrystalline sample. unt.eduresearchgate.net Standard X-ray powder diffraction patterns for strontium iodide hexahydrate have been established and are used as a reference for material identification. unt.eduunt.edunist.govgovinfo.govresearchgate.netnist.gov

The Rietveld refinement method is a powerful analytical procedure applied to powder diffraction data to refine the crystal structure model. youtube.com This technique involves fitting the entire experimental diffraction pattern with a calculated profile based on a known or proposed crystal structure model. researchgate.netyoutube.com For strontium iodide and related compounds, Rietveld refinement can be used to accurately determine lattice parameters, atomic positions, and other structural details. escholarship.orgresearchgate.net The method is particularly useful for studying materials where large single crystals are not available and for analyzing multiphase samples. researchgate.net

Neutron diffraction serves as a complementary technique to X-ray diffraction for structural analysis. aps.org A key advantage of neutron diffraction is its ability to accurately locate light atoms, such as hydrogen, in the presence of heavier atoms. This makes it particularly valuable for studying hydrated compounds like strontium iodide hexahydrate, as it can precisely determine the positions and orientations of the water molecules. aps.org

While specific neutron diffraction studies solely on strontium iodide hexahydrate are not extensively documented in the provided results, the technique's application to similar hydrated and alloy systems demonstrates its potential. aps.org For instance, neutron diffraction has been instrumental in understanding the structure of strontium-containing glasses and other complex materials. acs.org

Coordination Environment and Hydration Shell Analysis

The behavior of the strontium ion in solution and in its hydrated crystalline form is dictated by its immediate surroundings, specifically the arrangement and dynamics of water molecules in its hydration shells.

Spectroscopic techniques provide valuable insights into the hydration of the strontium ion in aqueous solutions. Raman and infrared spectroscopy can probe the vibrational modes of water molecules and hydroxide (B78521) ions, revealing information about hydrogen bonding and the structure of the hydration shells. colab.ws Studies on strontium hydroxide solutions have utilized these methods to understand the interactions between the strontium cation and surrounding water molecules. colab.ws

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is another powerful tool for investigating the local structure around the strontium ion. acs.orgresearchgate.net By analyzing the fine structure of the X-ray absorption spectrum, information about the coordination number and the Sr-O bond distances can be obtained. acs.orgresearchgate.net For the hydrated strontium ion in aqueous solution, XANES studies, in conjunction with theoretical calculations, have suggested an 8-fold coordination with a Sr-O distance of approximately 2.60 Å. acs.orgresearchgate.net These studies also indicate a flexible hydration shell with a rapid exchange of water molecules between the first and second hydration shells. acs.orgresearchgate.net

Table 2: Hydration Properties of Strontium Ion in Aqueous Solution

| Property | Value | Method |

| Coordination Number | ~8 | XANES, MD Simulations, LAXS |

| Sr-O Distance (First Shell) | 2.57 - 2.64 Å | EXAFS, LAXS, MD Simulations |

| Sr-O Distance (Second Shell) | ~4.78 Å | LAXS |

| Data compiled from multiple spectroscopic and simulation studies. acs.orgrsc.orgacs.org |

Molecular dynamics (MD) simulations offer a computational approach to model the behavior of hydrated ions at an atomic level. icmp.lviv.ua These simulations can provide detailed information about the structure, dynamics, and energetics of the hydration shells around the strontium ion. acs.orgicmp.lviv.ua

MD simulations of hydrated strontium ions have been used to calculate properties such as the radial distribution function, which describes the probability of finding a water molecule at a certain distance from the ion. icmp.lviv.ua These simulations have consistently shown a well-defined first hydration shell for the strontium ion. acs.orgacs.org Classical MD simulations have found an 8-fold hydration complex to be in good agreement with experimental data. acs.orgresearchgate.net Furthermore, these simulations reveal the dynamic nature of the hydration shell, with water molecules exchanging between the first and second shells on a picosecond timescale. acs.orgresearchgate.net Ab initio MD simulations, which are based on first principles, have also been employed to study the hydration of strontium, providing a deeper understanding of the ion-water interactions. tandfonline.com

Lattice Parameter and Space Group Characterization

The precise crystallographic characterization of strontium iodide hexahydrate (SrI₂·6H₂O) is subject to conflicting reports in scientific literature, indicating a lack of definitive consensus on its crystal system and space group.

Several sources describe the compound as possessing a hexagonal crystal structure. chemicalbook.combionity.com In contrast, other studies report an orthorhombic symmetry. One analysis suggests that strontium iodide hexahydrate is isostructural with strontium chloride hexahydrate (SrCl₂·6H₂O). However, this same source identifies the space group as P321, which corresponds to a trigonal system, creating a contradiction with the reported orthorhombic symmetry. For comparison, the anhydrous form, strontium iodide (SrI₂), is more consistently characterized as having an orthorhombic crystal structure with the space group Pbca. wikipedia.org

Further complicating the matter, research on the phase diagram of the strontium iodide-iodine-water system notes that strontium iodide can form several different hydrates, including a hexahydrate, dihydrate, and monohydrate, with the hexahydrate being the stable phase below 90°C. publish.csiro.au An early study also reported the existence of a heptahydrate. publish.csiro.au

Given the discrepancies, definitive lattice parameters for strontium iodide hexahydrate are not firmly established. The available data from various secondary sources is summarized below.

Interactive Data Table: Reported Crystal System and Space Group for Strontium Iodide and its Hexahydrate

| Compound | Reported Crystal System | Reported Space Group | Source(s) |

| Strontium Iodide, Hexahydrate | Hexagonal | Not Specified | chemicalbook.combionity.com |

| This compound | Orthorhombic | P321 (Trigonal) | |

| Strontium Iodide (Anhydrous) | Orthorhombic | Pbca | wikipedia.org |

Studies on Polymorphism and Crystallization Pathways

Studies on the polymorphism of strontium iodide hexahydrate are not prevalent in the available literature. Research has focused more on the existence of different hydration states rather than different crystalline forms of the hexahydrate itself. publish.csiro.au

The primary crystallization pathway for strontium iodide hexahydrate involves its precipitation from an aqueous solution. The synthesis typically begins with the reaction of strontium carbonate (SrCO₃) or strontium hydroxide (Sr(OH)₂) with hydroiodic acid (HI). Following the reaction, the resulting solution is concentrated to promote crystallization. One method specifies concentrating the solution until it contains approximately 300 to 320 grams of strontium iodide per 100 grams of solution, after which it is cooled to precipitate the hexahydrate crystals.

For obtaining high-purity crystals suitable for further applications, such as crystal growth, a process of dissolution and recrystallization is employed. This purification step involves filtering the initial solution and concentrating it to near saturation. Subsequently, the solution is rapidly cooled to a temperature between 0°C and 4°C, which results in the precipitation of flaky hydrous crystals.

The stability of the hexahydrate is temperature-dependent, with it being the stable solid phase in the SrI₂-I₂-H₂O system at temperatures below 90°C. publish.csiro.au

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Investigations

Vibrational spectroscopy is a critical tool for understanding the molecular dynamics and bonding within strontium iodide hexahydrate, particularly the behavior of the water of hydration.

FTIR spectroscopy of strontium iodide hexahydrate reveals characteristic vibrational modes associated with the water molecules coordinated to the strontium ion. The presence of water of hydration is confirmed by identifying O–H stretching and H₂O bending vibrations. In hydrated metal halides, broad bands corresponding to –OH vibrations typically appear around 3200 cm⁻¹. aip.orgaip.org Another significant band, often observed around 1660 cm⁻¹, is attributed to the bending mode of N-H and O-H bonds in hydrated complexes. aip.orgmdpi.com For instance, in hydrated mixed halide perovskites, a broad band near 3200 cm⁻¹ and a sharper band at 1660 cm⁻¹ are indicative of hydration. aip.orgaip.org The FTIR spectra of hydrated strontium compounds, such as strontium bromide hexahydrate, show distinct peaks that can be compared to understand the influence of the halide ion on the water vibrations. spectrabase.com

Table 1: Characteristic FTIR Absorption Bands in Hydrated Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Reference |

| O–H Stretching | 3100–3500 | Confirms hydration | |

| H₂O Bending | ~1640 | Confirms hydration | |

| –OH Vibration | ~3200 | Appears upon hydration | aip.orgaip.org |

| N–H and O–H Bending | ~1660 | Intermediate complex | aip.orgmdpi.com |

Raman spectroscopy provides complementary information to FTIR, particularly for studying the low-frequency vibrations of the crystal lattice and the ion-water interactions. In aqueous solutions of metal halides, the Raman spectra of water stretching fundamentals show single broad bands. aip.org The intensity and bandwidth of these bands are sensitive to the halide ion, following the order F⁻ < H₂O < Cl⁻ < Br⁻ < I⁻. aip.org This indicates that the interaction between the iodide ion and water molecules in strontium iodide hexahydrate significantly influences the vibrational spectrum. Low-frequency Raman spectroscopy is particularly sensitive to the hydration shell around ions, revealing information about ion-water vibrational modes. uea.ac.uk While cation-specific modes for larger ions like potassium can be elusive, the technique can resolve features for smaller cations. uea.ac.uk The study of related compounds like strontium chloride hexahydrate (SrCl₂·6H₂O) via single-crystal Raman spectra helps in assigning the vibrational modes, considering that water is coordinated to strontium in both terminal and bridging positions. rsc.org

Table 2: Halide Ion Effect on Raman Spectra of Water

| Halide Ion | Relative Effect on Intensity and Bandwidth |

| F⁻ | Smallest |

| Cl⁻ | Intermediate |

| Br⁻ | Large |

| I⁻ | Largest |

Electronic Spectroscopy Studies

Electronic spectroscopy probes the electronic transitions within the compound, offering insights into bonding and the electronic structure of the ions.

UV-Visible spectroscopy of strontium iodide hexahydrate is primarily dictated by the electronic transitions of the iodide ion (I⁻). The iodide ion in aqueous solution exhibits strong absorption peaks in the ultraviolet region, typically around 193 nm and 226 nm. nih.gov The presence of iodide can be monitored by its absorbance at approximately 226 nm or 227 nm. researchgate.net Oxidation of iodide to triiodide (I₃⁻) can be detected by the appearance of new absorption bands at approximately 288 nm and 350 nm. nih.govresearchgate.net The molar absorptivity of these species has been determined, providing a quantitative basis for analysis. nih.gov The absorption spectrum of strontium iodide itself is useful for monitoring the stability of the compound, as the oxidation of iodide can indicate decomposition.

Table 3: UV-Visible Absorption Maxima of Iodine Species

| Species | Wavelength (λ_max) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| I⁻ | 193 nm | 1.42 x 10⁴ | nih.gov |

| I⁻ | 226 nm | 1.34 x 10⁴ | nih.gov |

| I₃⁻ | 288 nm | 3.52 x 10⁴ | nih.gov |

| I₃⁻ | 350 nm | 2.32 x 10⁴ | nih.gov |

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful element-specific technique for probing the local electronic and geometric structure around the strontium atom. uu.nlresearchgate.net By analyzing the fine structure near the Sr K-edge, information about the coordination environment, oxidation state, and local symmetry can be obtained. uu.nlaps.orgwashington.edu In studies of hydrated strontium compounds, XANES has been used to determine the structure of the hydrated strontium ion in aqueous solution. acs.org The analysis often involves comparing the experimental spectrum with theoretical calculations based on molecular dynamics simulations to model the thermal and structural fluctuations. acs.org For hydrated strontium complexes, XANES analysis can determine the coordination number and the Sr-O bond distances. acs.orgnih.gov For instance, studies on strontium sorbed on various minerals showed a hydrated surface complex with 9-10 oxygen atoms at an average distance of 2.61 Å from the strontium ion. nih.gov This technique is crucial for understanding the flexible nature of the hydration shell around the strontium ion. acs.org

Table 4: Strontium Hydration Structure from XAS/EXAFS

| System | Coordination Number (O atoms) | Sr-O Bond Distance (Å) | Reference |

| Hydrated Sr surface complex on kaolinite/silica (B1680970) | 9-10 (±1) | 2.61 (±0.02) | nih.gov |

| Hydrated Sr in aqueous solution | 8 | 2.60 | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Strontium Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of specific nuclei. For strontium iodide hexahydrate, ⁸⁷Sr NMR is the relevant technique. ⁸⁷Sr is a quadrupolar nucleus (spin 9/2) with low natural abundance (7.00%) and low sensitivity, which results in broad spectral lines. huji.ac.ilchemlin.org The line width is highly dependent on the symmetry of the local environment around the strontium nucleus. huji.ac.il Despite these challenges, ⁸⁷Sr NMR is useful for studying strontium binding and relaxation properties. huji.ac.il The chemical shift range for ⁸⁷Sr is relatively small. huji.ac.il High-field NMR studies on various strontium-containing solids have established an experimental chemical shift scale and have shown that the chemical shift is sensitive to the strontium coordination number. researchgate.netnih.gov In aqueous solutions of alkali halides, NMR studies of halogen nuclei like ¹²⁷I have been used to investigate ion-ion and ion-solvent interactions, which are relevant for understanding the behavior of strontium iodide in solution. tandfonline.com

Table 5: Properties of the ⁸⁷Sr Nucleus for NMR Spectroscopy

| Property | Value | Reference |

| Spin | 9/2 | huji.ac.il |

| Natural Abundance | 7.00% | huji.ac.ilchemlin.org |

| Quadrupole Moment (barn) | +0.305 | chemlin.org |

| Reference Compound | 0.5 M SrCl₂ in D₂O | huji.ac.il |

Radioluminescence Spectroscopy for Scintillation Material Characterization

Radioluminescence spectroscopy is a critical technique for evaluating the performance of scintillation materials, such as strontium iodide, particularly when doped with activators like europium (Eu). This method involves exciting the material with ionizing radiation, typically gamma rays or beta particles, and analyzing the emitted light spectrum. The resulting data on light yield, energy resolution, and emission characteristics are fundamental to assessing the material's suitability for radiation detection applications. wikipedia.orgaip.org

Detailed research has been conducted on europium-doped strontium iodide (SrI₂:Eu²⁺), which has emerged as a high-performance scintillator. wikipedia.orgfuncmater.com Its properties often exceed those of widely used commercial scintillators like Lanthanum Bromide (LaBr₃:Ce³⁺). wikipedia.orgfuncmater.com

When excited by a ⁹⁰Sr/⁹⁰Y beta source, the radioluminescence spectrum of SrI₂(Eu) shows a dominant broad emission band centered at approximately 435 nm. aip.orgunt.edu This emission is characteristic of the 5d → 4f electronic transition of the Eu²⁺ dopant ion. unt.edu In contrast, undoped strontium iodide exhibits a self-trapped exciton (B1674681) band emission. researchgate.net The high light yield of SrI₂:Eu²⁺, reaching up to 120,000 photons/MeV, and its excellent energy resolution, as low as 2.7% at 662 keV, make it a promising material for gamma-ray spectroscopy. unt.eduresearchgate.net

The performance of SrI₂:Eu²⁺ scintillators is influenced by the concentration of the europium dopant. Studies have investigated various doping levels, typically from 0.5% to 8%. unt.eduosti.gov The vertical Bridgman technique is commonly used to grow large, high-quality single crystals of SrI₂:Eu²⁺ for these characterizations. wikipedia.orgunt.edu

Research Findings on Europium-Doped Strontium Iodide Scintillators

| Property | Value | Source Energy | Reference |

| Peak Emission Wavelength | 435 nm | Beta particles | aip.orgunt.edu |

| Light Yield | ~90,000 photons/MeV | Gamma rays | aip.org |

| Light Yield | up to 120,000 photons/MeV | Gamma rays | unt.edu |

| Energy Resolution (FWHM) | < 4% | 662 keV | aip.org |

| Energy Resolution (FWHM) | down to 3% | 662 keV | unt.edu |

| Energy Resolution (FWHM) | 2.7% | 662 keV | researchgate.net |

| Scintillation Decay Time | 1.2 µs | Gamma rays | aip.org |

The analysis of pulse height spectra from SrI₂:Eu²⁺ crystals when irradiated with gamma-ray sources like ¹³⁷Cs is a key part of the characterization. These spectra allow for the determination of the energy resolution, which is a measure of the detector's ability to distinguish between gamma rays of closely spaced energies. osti.gov An energy resolution of better than 4% at 662 keV has been reported, with some crystals achieving resolutions as low as 2.7%. aip.orgresearchgate.net

Furthermore, the proportionality of the light yield is another critical parameter. Europium-doped strontium iodide exhibits excellent light yield proportionality, with a standard deviation of less than 5% for energies between 6 and 460 keV. unt.edu This proportionality is crucial for accurate gamma-ray spectroscopy across a wide range of energies.

In addition to europium, other dopants such as cerium have also been investigated. SrI₂ co-doped with cerium and sodium (SrI₂:Ce/Na) shows a different radioluminescence spectrum, with a doublet peaking at 404 nm and 435 nm, attributed to Ce³⁺ luminescence. unt.edu

Radioluminescence Spectral Data

| Scintillator Material | Peak Emission Wavelength(s) | Dopant Emission | Reference |

| SrI₂:Eu²⁺ | 435 nm | Eu²⁺ (5d → 4f) | unt.edu |

| SrI₂:Ce³⁺/Na⁺ | 404 nm, 435 nm | Ce³⁺ | unt.edu |

| Undoped SrI₂ | Self-trapped exciton band | N/A | researchgate.net |

Theoretical and Computational Chemistry Investigations

First-Principles Calculations (Density Functional Theory - DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic and structural properties of materials from fundamental quantum mechanics, without the need for empirical parameters.

DFT calculations are crucial for determining the electronic band structure and band gap of materials, which are key indicators of their potential for applications in areas like scintillators and semiconductors.

Anhydrous Strontium Iodide (SrI₂): DFT calculations have been performed on the orthorhombic phase of anhydrous SrI₂. These studies report a wide and direct band gap, with a calculated value of approximately 3.802 eV using the PBEsol exchange-correlation functional. materialsproject.org Other calculations using different functionals, such as the Engel–Vosko generalized gradient approximation, have also been employed. researchgate.net The top of the valence band is primarily formed by iodine p-orbitals, while the bottom of the conduction band is composed of strontium-derived orbitals. researchgate.net This large band gap is a characteristic feature of insulator materials and is relevant for scintillator applications, where a wide gap is necessary to host the electronic levels of activator ions like Europium (Eu²⁺). researchgate.netresearchgate.net It's important to note that standard DFT functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are known to underestimate band gaps, sometimes by as much as 40-50%. materialsproject.orgsjtu.edu.cn

Strontium in Perovskite Structures: DFT has also been used to study the effect of replacing lead with strontium in methylammonium (B1206745) lead iodide perovskites (MAPbI₃). aps.org These calculations showed that while strontium can form a stable perovskite structure, the resulting material (MASrI₃) has a very large band gap (calculated to be around 3.6 eV), making it unsuitable as a primary light absorber in solar cells but potentially useful as a charge-selective contact material. aps.org This is attributed to the ionic character of the bonds and the lack of strontium orbitals contributing to the valence band, which leads to a large effective mass for holes. aps.org

The presence of water molecules in the hexahydrate form would be expected to influence the electronic structure, likely affecting the band gap, though specific calculations for SrI₂·6H₂O are needed for a quantitative assessment.

The analysis of atomic vibrations provides insight into the dynamic stability and thermodynamic properties of a crystal.

Hydrated Strontium Ion: While specific vibrational mode analysis for the solid SrI₂·6H₂O crystal via DFT is not readily available, theoretical studies on hydrated Sr²⁺ clusters provide valuable information. mdpi.com Perturbations in the vibrational modes of the system have been suggested as a mechanism influencing ion transport in solution. rsc.org Ab initio molecular dynamics simulations combined with statistical mechanical theory have been used to probe the fundamental hydration properties of the Sr²⁺ ion. nih.gov

General Principles: In general, vibrational modes in hydrated salts are complex, involving vibrations of the crystal lattice (phonons), internal vibrations of the water molecules (stretching and bending), and librational modes (rocking, wagging, and twisting) of the coordinated water molecules. These modes can be calculated using DFT-based methods like Density Functional Perturbation Theory (DFPT). materialsproject.org Such calculations would reveal the frequencies of these modes and their character (e.g., which atoms are primarily involved in a particular vibration). This information is critical for understanding the material's response to temperature and its thermal conductivity.

Molecular Dynamics Simulations of Ion-Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time evolution of a system of atoms and molecules, providing a detailed picture of dynamic processes like solvation.

Hydration Shell of Sr²⁺: Extensive MD simulations have been conducted to understand the hydration structure of the strontium ion (Sr²⁺) in aqueous solution. cnislab.comacs.orgacs.org These simulations consistently show that the Sr²⁺ ion is surrounded by a well-defined first hydration shell. acs.org

Coordination Number: The coordination number (CN), or the number of water molecules directly bonded to the ion, is a key parameter. Both quantum chemical calculations and classical MD simulations suggest a coordination number of 8 for the first hydration shell of Sr²⁺. cnislab.com Some simulations show the CN can range from 8 to 9. cnislab.com Experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS) also support an eight-fold coordination. acs.org

Bond Distances and Geometry: The simulations predict an average Sr–O bond distance of approximately 2.57 Å to 2.62 Å for the water molecules in the first hydration shell. mdpi.comacs.orgacs.org The geometry of this first shell is typically a square antiprism. mdpi.com

Second Hydration Shell: Beyond the first shell, a second hydration sphere is also observed at a distance of about 4.78 Å. mdpi.com MD simulations have investigated structures with up to two water molecules in this second shell. acs.org

Influence of Water Models: The choice of the water model (e.g., SPC, TIP3P, TIP4P-2005) in classical MD simulations can influence the results, though the predicted coordination number for Sr²⁺ remains in the 8-9 range across different models. cnislab.com

These findings from MD simulations of the hydrated Sr²⁺ ion provide a fundamental basis for understanding the local structure and bonding within strontium iodide hexahydrate, where the Sr²⁺ ion is coordinated by six water molecules in an octahedral arrangement within the crystal lattice. cnislab.com

Ab Initio Modeling of Molecular Geometry and Bonding

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely on basic principles without experimental data.

Hydrated Sr²⁺ Clusters: Quantum chemical calculations, including ab initio methods like Møller-Plesset perturbation theory (MP2) and DFT, have been used to model small clusters of a strontium ion with a varying number of water molecules (Sr²⁺(H₂O)n). cnislab.com These calculations help determine the most stable geometries and bonding energies. For a cluster with eight water molecules, the most stable predicted structure involves six water molecules directly coordinated to the Sr²⁺ ion in an octahedral fashion, with the remaining two water molecules in the second hydration shell. cnislab.com This is particularly relevant to strontium iodide hexahydrate, which features a six-coordinate strontium ion.

Bonding Analysis: These calculations provide detailed information about the nature of the ion-water bond. The interaction is primarily electrostatic, between the positive Sr²⁺ ion and the lone pairs of the oxygen atoms in the water molecules. The calculated Sr–O bond distance from these models is in excellent agreement with experimental data. cnislab.com

Thermodynamic Properties: Ab initio calculations can also predict thermodynamic properties like hydration enthalpy and free energy. For the Sr²⁺ ion, the predicted hydration free energy of -331.8 kcal/mol is comparable to the experimental value of -334 kcal/mol. nih.gov

While these studies focus on hydrated clusters in the gas phase or in solution, the fundamental principles of geometry and bonding are directly applicable to the solid-state structure of strontium iodide hexahydrate.

Defect Formation Energy Calculations and Defect Chemistry Modeling

Defects in a crystal lattice, such as vacancies (missing atoms) or interstitials (extra atoms), can significantly influence a material's properties. Calculating the energy required to form these defects is crucial for understanding the material's stability and performance, especially in applications like scintillators.

General Context in Halides: While specific defect formation energy calculations for SrI₂ or its hexahydrate are not widely published, studies on similar materials like halide perovskites provide a framework for understanding defect chemistry. acs.orgnih.gov In these materials, first-principles calculations are used to determine the formation energies of various point defects (e.g., vacancies of the cation or anion, interstitial atoms). acs.org

Methodology: The process involves creating a large supercell of the crystal, removing or adding an atom to model a defect, and then calculating the total energy of this defective supercell compared to the perfect crystal. readthedocs.io These calculations can determine the most energetically favorable defects and their charge states under different chemical conditions. acs.orgnih.gov

Importance for Scintillators: In scintillator materials like Eu-doped SrI₂, defects can act as non-radiative recombination centers, trapping the energy that would otherwise be released as light. vcu.edu This is detrimental to the scintillator's light yield and energy resolution. Understanding the formation energies of different defects can help in developing crystal growth procedures that minimize their concentration. vcu.edu For instance, the crystal quality of orthorhombic strontium iodide is known to be prone to defects, which can lead to cracking and reduced scintillation performance. vcu.edu Computational modeling of these defects is therefore a key area for improving this important class of materials.

Future computational work focusing specifically on the defect chemistry of strontium iodide hexahydrate would be valuable for a complete understanding of its properties and potential applications.

Thermodynamic Stability and Phase Transition Research

Investigation of Dehydration Pathways and Mechanisms

The thermal decomposition of strontium iodide hexahydrate involves a stepwise removal of its water of hydration. The process is complex because melting can occur concurrently with dehydration, influencing the pathway. osti.gov

The general dehydration pathway proceeds through the formation of lower hydrates before yielding the anhydrous salt. osti.gov Studies indicate that heating strontium iodide hexahydrate leads to the formation of a monohydrate (SrI₂·H₂O) as a key intermediate. osti.gov The complete removal of water to form anhydrous strontium iodide (SrI₂) requires further heating under specific conditions, often under vacuum, to prevent oxidation and decomposition of the iodide. googleapis.com

The dehydration process can be performed in stages to control the removal of crystal water. One method involves heating in an inert gas flow at 150–200°C to remove the bulk of the water, followed by grinding and vacuum heating at 350–450°C to achieve complete dehydration. Another approach involves a gradual temperature increase under vacuum in distinct steps, for instance at 60°C, 90°C, 150°C, and finally 300°C. The hexahydrate crystals can be initially separated from their mother liquor and then placed in an ampoule connected to a vacuum system to facilitate this controlled dehydration. googleapis.com

Table 1: Dehydration Stages of Strontium Iodide Hexahydrate

| Stage | Process | Approximate Temperature | Product | Notes |

|---|---|---|---|---|

| Initial Hydrate (B1144303) | - | Room Temperature | SrI₂·6H₂O | Stable crystalline form at ordinary temperatures. atomistry.com |

| Step 1 | Partial Dehydration | ~79-82 °C | SrI₂·H₂O + 5H₂O | Melting occurs during this transition. osti.gov |

| Step 2 | Final Dehydration | >150 °C (under vacuum) | SrI₂ | Requires controlled heating to prevent oxidation. wikipedia.org |

Calorimetric Studies of Phase Transformations (e.g., Differential Scanning Calorimetry - DSC, Thermogravimetric Analysis - TGA methodologies)

Calorimetric techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for quantitatively studying the phase transitions of strontium iodide hexahydrate.

TGA measures the change in mass of a sample as a function of temperature. For SrI₂·6H₂O, TGA experiments show a significant mass loss corresponding to the removal of water molecules. osti.gov The analysis confirms the stepwise nature of the dehydration, allowing for the identification of stable hydrate intermediates. osti.gov TGA has been used to confirm hydration levels in synthesized strontium iodide.

DSC measures the heat flow into or out of a sample during a temperature change. It reveals the enthalpy changes (endothermic or exothermic processes) associated with phase transitions like melting and dehydration. DSC studies on strontium iodide hexahydrate show endothermic peaks corresponding to the energy required to remove the water of crystallization. researchgate.net A notable finding from thermal analysis is that melting and dehydration are coupled, with the compound melting between 79-82 °C during the dehydration process. osti.gov In inert atmospheres, the anhydrous form is stable up to its melting point of around 515°C.

Table 2: Summary of Thermal Analysis Findings for SrI₂·6H₂O

| Technique | Observation | Temperature Range | Interpretation |

|---|---|---|---|

| TGA | Mass loss | Starts > 70 °C | Loss of water of hydration. osti.gov |

| DSC | Endothermic Event | 79-82 °C | Simultaneous melting and dehydration. osti.gov |

| TGA (in air) | Decomposition | >400 °C | Decomposition to Strontium Oxide (SrO) and Iodine (I₂). wikipedia.org |

Thermodynamic Parameter Determination (Enthalpy, Entropy of Formation/Transition)

The thermodynamic parameters of strontium iodide and its hydrates quantify the energy and stability of the compounds. The standard enthalpy of formation (ΔfH°) for anhydrous crystalline strontium iodide (SrI₂) is approximately -558.1 kJ/mol. you-iggy.com The heat of solution for the anhydrous form is 20.5 Cal (approx. 85.8 kJ/mol), an exothermic process indicating energy release upon dissolution. atomistry.com

Conversely, the dissolution of strontium iodide hexahydrate is an endothermic process, with a heat of solution of -4.47 Cal (approx. -18.7 kJ/mol). atomistry.com The difference between these values allows for the calculation of the heat of hydration, which is the energy released when the anhydrous salt forms the hexahydrate. This value is approximately 25.24 Cal (approx. 105.6 kJ/mol). atomistry.com

Table 3: Selected Thermodynamic Parameters for Strontium Iodide

| Compound/Process | Parameter | Value | Reference |

|---|---|---|---|

| SrI₂ (anhydrous, solid) | Standard Enthalpy of Formation (ΔfH°) | -558.1 kJ/mol | you-iggy.com |

| SrI₂ (anhydrous, solid) | Standard Entropy (S°) | 164.62 J·K⁻¹·mol⁻¹ | you-iggy.com |

| SrI₂ (anhydrous) → Sr²⁺(aq) + 2I⁻(aq) | Heat of Solution | 20.5 Cal/mol (~85.8 kJ/mol) | atomistry.com |

| SrI₂·6H₂O (solid) → Sr²⁺(aq) + 2I⁻(aq) + 6H₂O | Heat of Solution | -4.47 Cal/mol (~ -18.7 kJ/mol) | atomistry.com |

| SrI₂ (solid) + 6H₂O (liquid) → SrI₂·6H₂O (solid) | Heat of Hydration | 25.24 Cal/mol (~105.6 kJ/mol) | atomistry.com |

Phase Diagram Construction and Stability Regions

The phase diagram of the strontium iodide-water system illustrates the stability regions for its various hydrates as a function of temperature and concentration. Strontium iodide is known to form several hydrates, with the hexahydrate being the most common. publish.csiro.au

From aqueous solutions at ordinary temperatures, hexagonal crystalline plates of strontium iodide hexahydrate (SrI₂·6H₂O) separate out. atomistry.com This hexahydrate is considered the stable phase at temperatures below 90°C. publish.csiro.au Above this temperature, a dihydrate (SrI₂·2H₂O) is believed to be the stable form. atomistry.com There was also an early report of a heptahydrate (SrI₂·7H₂O) precipitating from water at 70°C, though this is not mentioned in more recent literature. publish.csiro.au The solubility of strontium iodide in water is high and increases significantly with temperature, which is a key factor in constructing the liquid-solid phase boundaries of the diagram. atomistry.com

Table 4: Solubility of Strontium Iodide in Water

| Temperature (°C) | Solubility (g SrI₂ in 100 g solution) |

|---|---|

| -3 | 62.2 |

| 18 | 63.5 |

| 38 | 64.8 |

| 52 | 66.0 |

| 77 | 70.5 |

| 97 | 79.2 |

| 120 | 80.8 |

Advanced Materials Science and Engineering Applications Non Prohibited

Development of Scintillation Materials

Strontium iodide has been extensively developed as a high-performance scintillation material for gamma-ray detection. llnl.gov Scintillators are materials that exhibit luminescence when excited by ionizing radiation, converting high-energy photons like gamma rays into visible light that can be detected and analyzed. llnl.govnavy.mil Doped strontium iodide is recognized for its high light output, excellent linearity, and high effective atomic number (Z≈49), which contributes to a high probability of interaction with gamma rays. rmdinc.comosti.govhalide-crylink.com These properties make it a superior alternative to traditional scintillators like Thallium-doped Sodium Iodide (NaI:Tl) and comparable to other high-performance materials such as Lanthanum Bromide (LaBr₃:Ce). llnl.govosti.gov Unlike LaBr₃:Ce, strontium iodide scintillators are inherently free of intrinsic radioactivity, which reduces background counts and the likelihood of false alarms in detection scenarios. rmdinc.comberkeleynucleonics.com

The scintillation properties of strontium iodide are significantly enhanced by doping with activators, most notably europium (Eu²⁺) and cerium (Ce³⁺).

Europium Doping: Europium-doped strontium iodide (SrI₂:Eu) is the most well-developed and widely used variant. llnl.gov The doping process involves introducing europium into the strontium iodide crystal lattice, which acts as a luminescence center. aip.org When a gamma ray interacts with the crystal, the resulting energy is transferred to the Eu²⁺ ions, which then de-excite by emitting photons of visible light. unt.edu The emission spectrum of SrI₂:Eu consists of a single broad band peaking at approximately 435 nm, which is well-matched for detection by photomultiplier tubes (PMTs) or blue-enhanced silicon photodiodes. rmdinc.comunt.eduspiedigitallibrary.org The concentration of the europium dopant is a critical parameter, with studies exploring ranges from 0.5% to 8% to optimize performance. spiedigitallibrary.org

Cerium Doping: Cerium doping has also been investigated as an alternative strategy. unt.edu Since cerium is a trivalent ion (Ce³⁺) substituting a divalent strontium ion (Sr²⁺), a charge compensation mechanism is required. This is typically achieved by co-doping with a monovalent cation like sodium (Na⁺), resulting in SrI₂:Ce/Na crystals. unt.edu The emission spectrum of SrI₂:Ce/Na is more complex than that of the europium-doped version, exhibiting a doublet with peaks at 404 nm and 435 nm attributed to Ce³⁺ luminescence. unt.edu A key advantage of cerium doping is a significantly faster response time compared to the relatively slow decay of SrI₂:Eu. unt.eduspiedigitallibrary.org However, SrI₂:Ce/Na crystals have generally shown lower light yields and poorer energy resolution in comparison. unt.edu

| Property | SrI₂:Eu²⁺ | SrI₂:Ce³⁺/Na⁺ |

|---|---|---|

| Primary Emission Peak | ~435 nm rmdinc.comunt.edu | 404 nm and 435 nm (doublet) unt.edu |

| Emission Profile | Single broad band due to Eu²⁺ 5d → 4f emission unt.edu | Doublet due to Ce³⁺ emission, with some impurity-related emission around 525 nm unt.edu |

| Decay Time | Relatively slow, ~1.1 - 5 µs (size dependent) berkeleynucleonics.comunt.edu | Fast principal component (~27-33 ns) and a slower secondary component unt.edu |

| Light Yield | Very high (up to 120,000 photons/MeV) unt.eduspiedigitallibrary.org | Lower (10,000 - 16,000 photons/MeV) unt.edu |

| Energy Resolution | Excellent (down to <3% at 662 keV) llnl.govunt.edu | Poorer (6.4% - 12% at 662 keV) unt.edu |

Two of the most critical performance metrics for a scintillator are its light yield and energy resolution. Light yield refers to the number of photons produced per unit of energy deposited by radiation, while energy resolution is the ability to distinguish between two gamma rays of closely spaced energies.

Europium-doped strontium iodide is one of the brightest known scintillators, with reported light yields exceeding 100,000 photons/MeV, and in some cases reaching up to 120,000 photons/MeV. llnl.govunt.eduspiedigitallibrary.org This is significantly higher than many other scintillator materials. unt.edu

The energy resolution of SrI₂:Eu is also exceptional, with values routinely measured below 3% Full Width at Half Maximum (FWHM) for the 662 keV gamma-ray line from a Cesium-137 source. llnl.govunt.eduspiedigitallibrary.org This rivals or exceeds the performance of established high-resolution scintillators and is substantially better than the 6-7% resolution typically obtained with NaI:Tl. osti.govunt.edu Furthermore, SrI₂:Eu exhibits excellent light yield proportionality, meaning its response is highly linear over a wide range of gamma-ray energies. unt.eduspiedigitallibrary.orgaip.org This high linearity is a key factor contributing to its outstanding energy resolution. rmdinc.com However, in larger or highly-doped crystals, performance can be degraded by optical self-absorption or "light-trapping," where scintillation light is re-absorbed and re-emitted, an effect that can be mitigated through digital signal processing techniques. osti.govresearchgate.net

| Parameter | Reported Value | Source(s) |

|---|---|---|

| Light Yield | >80,000 - 120,000 photons/MeV | rmdinc.comosti.govunt.eduspiedigitallibrary.org |

| Energy Resolution (@ 662 keV) | 2.6% - <4% FWHM | llnl.govspiedigitallibrary.orgaip.orgresearchgate.net |

| Light Yield Proportionality | Excellent, standard deviation <5% between 6 and 460 keV | unt.edu |

| Peak Scintillation Wavelength | ~435 nm | rmdinc.comunt.edu |

| Density | 4.59 g/cm³ | rmdinc.comunt.edu |

The production of large, high-quality single crystals of strontium iodide is essential for its use in gamma-ray spectroscopy. The vertical Bridgman technique is a common method used to grow SrI₂:Eu and SrI₂:Ce/Na crystals from anhydrous iodides in evacuated silica (B1680970) ampoules. unt.edu The process requires careful control of growth rates, which are typically on the order of 5–30 mm per day. unt.edu

A significant challenge in crystal engineering is the propensity for some scintillator materials to crack during the growth process. llnl.gov However, analyses indicate that SrI₂ and EuI₂ have a good match in crystallographic parameters and modest thermal expansion, which is beneficial for growing large, stable crystals. researchgate.net Achieving high optical quality and uniformity within the crystal is paramount, as defects can degrade energy resolution. unt.edu For large-volume crystals, which are necessary for efficient gamma-ray detection, researchers have developed digital readout electronics that apply on-the-fly corrections to scintillation pulses. osti.gov This digital correction mitigates the negative effects of light-trapping and has enabled the demonstration of excellent energy resolution (2.9% FWHM at 662 keV) in crystals as large as 4 cubic inches. osti.gov

Exploration in Optical Materials and Coatings

While the primary application of strontium iodide is as a bulk scintillator crystal, its inherent optical properties are fundamental to this function. The material must be transparent to its own scintillation light to allow for efficient light collection. google.com Europium-activated strontium iodide is an optically integral crystalline material with an emission peak around 430 nm. google.com

The use of strontium iodide in thin-film optical coatings is not a primary area of research, likely due to its highly hygroscopic nature, which means it readily absorbs moisture from the atmosphere. rmdinc.comberkeleynucleonics.comgoogle.com This property requires the crystals to be hermetically sealed or "canned" in a substantially anhydrous environment to prevent deterioration, making it unsuitable for many standard coating applications where materials are exposed to ambient conditions. google.comgoogleapis.com Optical coatings are typically made from more robust materials like metal oxides and fluorides. photonics.comltschem.com However, the principles of optical science are crucial in designing detector assemblies that maximize light collection from the strontium iodide crystal to the light sensor.

Research in Luminescent Compounds and Phosphor Technologies

The functionality of strontium iodide as a scintillator is a direct application of its luminescent properties. Luminescence is the emission of light by a substance not resulting from heat. navy.mil In the case of SrI₂:Eu, the material absorbs energy from ionizing radiation and re-emits it as visible light, functioning as a phosphor. navy.milnetascientific.com

Research in this area focuses on understanding and optimizing this radiation-to-light conversion process. The host material, strontium iodide, provides the crystal lattice structure that accommodates the activator ions (dopants) like europium. nih.gov The activator ions are responsible for the efficient conversion of absorbed energy into luminescence. nih.gov Strontium iodide's potential for use in producing phosphors is recognized for applications in radiation detection. netascientific.com The development of materials like europium and dysprosium co-doped strontium aluminate for persistent luminescence in anti-counterfeiting tags highlights the broader research into strontium-based phosphors, although this is a different compound. mdpi.com The intense luminescence of SrI₂:Eu makes it a key component in phosphor technologies specifically designed for high-sensitivity radiation detectors.

Potential Applications in Advanced Detector Systems

The combination of high light yield, excellent energy resolution, and good linearity makes strontium iodide scintillators highly desirable for a wide range of advanced detector systems. rmdinc.comhalide-crylink.com These detectors are used for the unambiguous identification of isotopes based on their unique gamma-ray signatures. llnl.govaip.org

Key application areas include:

Homeland Security and Nuclear Non-Proliferation: Detectors based on strontium iodide can rapidly identify special nuclear materials, such as highly enriched uranium and weapons-grade plutonium, by detecting their faint gamma-ray signatures. halide-crylink.comunt.edu Its high resolution allows for a significant improvement in radioisotope identification, reducing error rates by a factor of 2 to 5 compared to NaI(Tl) detectors. osti.gov

Medical Imaging: The material's properties are beneficial for medical applications, including potential use in Positron Emission Tomography (PET) scanners. llnl.gov

Industrial and Environmental Monitoring: Hand-held radiation detectors incorporating SrI₂:Eu can offer considerably enhanced performance for various monitoring tasks. rmdinc.com

Astrophysics and Space Science: Strontium iodide is being developed for use in high-energy astrophysical detectors. arxiv.org The U.S. Naval Research Laboratory's Strontium Iodide Radiation Instrument (SIRI) missions are designed to test and space-qualify this technology for detecting gamma-ray signals, such as solar flares, in the high-radiation environment of space. navy.mil

Surface and Interface Science of Strontium Iodide Hexahydrate

Interaction with Environmental Factors and Hygroscopicity Studies

Strontium iodide hexahydrate is well-known for its strong interaction with atmospheric moisture. It is a hygroscopic and deliquescent compound, meaning it readily absorbs water from the air, eventually dissolving in the absorbed moisture. wikipedia.orgchemicalbook.com This characteristic necessitates storage in dry, inert atmospheres and careful handling to prevent degradation of the crystal surface. chemicalbook.com

Exposure to air and moisture can lead to chemical changes on the crystal surface. Over time, the colorless crystals may turn yellow. chemicalbook.com This discoloration is attributed to the oxidation of iodide ions on the surface, leading to the formation of free iodine. wikipedia.orgchemicalbook.com Furthermore, at elevated temperatures in the presence of air, the compound can decompose completely to form strontium oxide and iodine. wikipedia.orgchemicalbook.com The hexahydrate form itself is thermally sensitive, beginning to lose its water of hydration and decompose at 90°C. chemister.ru

These interactions are a significant challenge in the application of strontium iodide, especially when used as a scintillator, as surface degradation can impair optical clarity and performance. berkeleynucleonics.com Consequently, crystals for such applications must be hermetically sealed or encapsulated to protect them from environmental factors. advatech-uk.co.uk

| Environmental Factor | Observed Interaction/Effect | Reference |

|---|---|---|

| Atmospheric Moisture | Strongly hygroscopic and deliquescent; absorbs water from the air. | wikipedia.orgchemicalbook.com |

| Air Exposure | Surface of crystals can turn yellow due to the formation of free iodine. | wikipedia.orgchemicalbook.com |

| Elevated Temperature (in air) | Decomposes to strontium oxide and free iodine. | wikipedia.orgchemicalbook.com |

| Heat (general) | The hexahydrate form (SrI₂·6H₂O) decomposes at 90°C. | chemister.ru |

Studies on Crystal Surface Morphology

The morphology of strontium iodide hexahydrate crystals is described as colorless, hexagonal crystals or plates. chemicalbook.comchemister.ru However, much of the detailed crystal growth research focuses on the anhydrous, europium-doped form (SrI₂:Eu) for scintillation applications, which has an orthorhombic crystal structure. materialsproject.orgrmdinc.com

Studies on bulk crystal growth of doped strontium iodide reveal that achieving a high-quality surface is challenging. As-grown crystals, while potentially having high transparency, can exhibit surface-level and internal defects such as cracks and black deposits on the surface. halide-crylink.com The hygroscopic nature of the material requires special surface preparation techniques, as conventional cutting and polishing can easily damage the crystal surface. berkeleynucleonics.com Proper polishing is a key factor in optimizing the performance of the final packaged crystal.

The quality of the crystal surface directly impacts light collection uniformity in scintillator detectors. Research has shown that with proper surface treatment and packaging, variations in light collection across the crystal can be minimized, leading to improved energy resolution.

Role of Impurities in Crystal Growth and Performance

Impurities play a critical role in the synthesis and ultimate performance of strontium iodide crystals, a subject of extensive study in the context of scintillator materials. The presence of even trace amounts of foreign substances can significantly affect crystal growth kinetics, morphology, and functional properties like light yield and energy resolution. functmaterials.org.uaresearchgate.netscispace.com

The most detrimental impurities identified in strontium iodide are anionic, particularly the hydroxide (B78521) (OH⁻) group. functmaterials.org.ua The concentration of OH⁻, which can be assessed by measuring the pH of the raw material in a water solution, is a critical parameter for quality control. functmaterials.org.ua A high concentration of hydroxide ions (e.g., at a pH above 10) is sufficient to disrupt the crystallization process, often leading to the growth of polycrystalline material instead of a single, high-quality crystal. functmaterials.org.ua For producing high-performance scintillator crystals, raw materials with a slightly acidic character (pH < 3-4) are strongly preferred. functmaterials.org.uaresearchgate.net

Impurities can also introduce unwanted luminescence. An impurity- or defect-related emission band, often described as a "long-wave" band, has been observed around 550 nm in some strontium iodide crystals. scispace.comresearchgate.net The intensity of this band varies depending on the crystal's purity and the concentration of the primary dopant, europium (Eu²⁺). scispace.comresearchgate.net This parasitic emission can interfere with the desired scintillation signal, which originates from the Eu²⁺ dopant and peaks around 435 nm. rmdinc.comunt.edu

The general mechanism by which impurities affect crystal growth involves the adsorption of foreign molecules or ions onto active sites on the crystal surface, such as kinks and steps. scispace.combohrium.com This adsorption can hinder the incorporation of solute molecules into the crystal lattice, thereby slowing or even halting growth on certain crystal faces. scispace.com

| Impurity/Parameter | Effect on Crystal Growth and Performance | Reference |

|---|---|---|

| Anionic Impurities (esp. OH⁻ group) | Significantly deteriorates scintillation characteristics. High concentrations disrupt crystallization, leading to polycrystals. | functmaterials.org.ua |

| High pH of Raw Material (> 7) | Indicates high OH⁻ concentration; detrimental to growing high-quality single crystals. Optimal performance is achieved with pH < 3-4. | functmaterials.org.uaresearchgate.net |

| Unidentified Impurities/Defects | Can create a parasitic "long-wave" luminescence band peaking around 550 nm, interfering with the desired Eu²⁺ emission. | scispace.comresearchgate.net |

| Europium (Eu²⁺) Dopant | Acts as the primary activator for scintillation, with emission peaking at ~435 nm. Concentration affects light yield and decay time. | halide-crylink.comunt.edu |

| Cerium (Ce³⁺) / Sodium (Na⁺) Dopants | Studied as alternative or co-dopants, but generally result in lower light yields and worse energy resolution compared to Eu²⁺. | unt.edu |

Advanced Analytical Methodologies for Characterization

Electron Microscopy Techniques for Morphological and Microstructural Studies

Electron microscopy offers high-resolution imaging capabilities essential for examining the physical characteristics of strontium iodide, hexahydrate at the micro and nano-scale.

Transmission Electron Microscopy (TEM): TEM provides even higher resolution images and is used to investigate the internal microstructure of the crystals. researchgate.net By passing a beam of electrons through an ultra-thin specimen, TEM can be used to identify crystal lattice defects, dislocations, and the presence of any nanoscale inclusions or amorphous phases within the this compound crystals. Electron diffraction patterns obtained via TEM can also confirm the crystalline phase of the material. researchgate.net

The data obtained from these microscopy techniques are fundamental for understanding how synthesis and storage conditions affect the physical properties of the compound.

Table 1: Application of Electron Microscopy to this compound Analysis